Enalapril

Catalog No.
S527098
CAS No.
75847-73-3
M.F
C20H28N2O5
M. Wt
376.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalapril

CAS Number

75847-73-3

Product Name

Enalapril

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Solubility

16400 mg/L
0.04 M
In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

Enalapril, Enalapril Maleate, Maleate, Enalapril, MK 421, MK-421, MK421, Renitec, Renitek

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Description

The exact mass of the compound Enalapril is 376.1998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16400 mg/l0.04 min water, 1.64x10+4 mg/l at 25 °c2.13e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hypertension

Hypertension, or high blood pressure, is a major risk factor for heart disease, stroke, and kidney failure. Enalapril works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels. This leads to relaxation of blood vessels and a subsequent decrease in blood pressure. Numerous clinical trials have demonstrated the efficacy of enalapril in lowering blood pressure in both mild and moderate hypertensive patients [].

Management of Congestive Heart Failure (CHF)

CHF is a condition where the heart weakens and struggles to pump blood efficiently. Enalapril improves heart function in CHF patients by reducing afterload (the force against which the heart contracts) and preload (the amount of blood filling the ventricles before contraction). Studies have shown that enalapril reduces mortality and hospitalization rates in patients with CHF [, , ].

Potential Benefits Beyond Cardiovascular Conditions

Research is ongoing to explore the potential benefits of enalapril beyond its established uses in hypertension and CHF. Some areas of investigation include:

  • Diabetic Nephropathy: Enalapril may slow the progression of kidney damage in diabetic patients [].
  • Cognitive Function: Studies suggest enalapril might improve cognitive function in elderly patients [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.1

Exact Mass

376.1998

LogP

0.07
0.07 (LogP)
log Kow = 0.07 at pH 4.9
2.1

Appearance

Solid powder

Melting Point

143-144.5
143-144.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69PN84IO1A

Related CAS

76095-16-4 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;
H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Enalapril is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Indicated for the management of essential or renovascular hypertension [L6586] as monotherapy or in combination with other antihypertensive agents, such as thiazide diuretics, for an additive effect.[label] Indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis.[label] Indicated for the management of asymptomatic left ventricular dysfunction in patients with an ejection fraction of ≤ to 35 percent to decrease the rate of development of overt heart failure and the incidence of hospitalization for heart failure.[label]
FDA Label

Livertox Summary

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.
Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/
Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/
In clinically stable asymptomatic patients with left ventricular dysfunction (ejection fraction Angiotensin-converting enzyme (ACE) inhibitors have been used in the management of heart failure, usually in conjunction with other agents such as cardiac glycosides, diuretics, and beta-blockers. /Angiotensin-converting enzyme (ACE) inhibitors; NOT included in US product label/
Both angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor antagonists have been shown to slow the rate of progression of renal disease in patients with diabetes mellitus and persistent albuminuria, and use of a drug from either class is recommended in such patients with modestly elevated (30-300 mg/24 hours) or higher (exceeding 300 mg/24 hours) levels of urinary albumin excretion. The usual precautions of ACE inhibitor or angiotensin II receptor antagonist therapy in patients with substantial renal impairment should be observed. /Angiotensin-converting enzyme (ACE) inhibitors; NOT included in US product label/
VET: Enalapril has been used in some cats in heart failure or with systematic hypertension. Unfortunately, approximately 50% of cats with hypertension do not respond to enalapril, and angiotensin-converting enzyme (ACE) inhibitors are not considered a primary treatment for hypertension in cats.
VET: Enalapril, like other angiotensin-converting enzyme (ACE) inhibitors, is used to treat hypertension and congestive heart failure (CHF). Efficacy for CHF is good and can be used with other drugs such as piimobendan, furosemide, digoxin, and spironolactone. It is primarily used in dogs. In addition to its use for treatment of congestive heart failure, enalapril has been used to delay onset of CHF in dogs with mitral regurgitation. The benefit of enalapril and other ACE inhibitors for occult heart disease is controversial; some studies have shown a benefit and others have not.

Pharmacology

Enalapril is an antihypertensive agent that exhibits natriuretic and uricosuric properties. Enalapril lowers blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate.[A179137] Individuals with low-renin hypertensive population were still responsive to enalapril.[label] The duration of hypertensive effect in the systolic and diastolic blood pressure persists for at least 24 hours following initial administration of a single oral dose, and repeated daily administration of enalapril confers an additional reduction in blood pressure and a steady-state antihypertensive response may take several weeks.[A179140] In patients with severe congestive heart failure and inadequate clinical response to conventional antihypertensive therapies, treatment with enalapril resulted in improvements in cardiac performance as observed by a reduction in both preload and afterload, and improved clinical status long-term.[A179137] Furthermore, enalapril was shown to increase cardiac output and stroke volume while decreasing pulmonary capillary wedge pressure in patients with congestive heart failure refractory to conventional treatment with digitalis and diuretics. In clinical studies, enalapril reduced left ventricular mass, and did not affect cardiac function or myocardial perfusion during exercise.[A179134] Enalapril is not highly associated with the risk of bradycardia unlike most diuretics and beta-blockers [A179137] and it does not produce rebound hypertension upon discontinuation of therapy.[A179134] Enalapril is not reported to produce hypokalaemia, hyperglycaemia, hyperuricaemia or hypercholesterolaemia. In the kidneys, enalapril was shown to increase renal blood flow and decrease renal vascular resistance. It also augmented the glomerular filtration rate in patients with a glomerular filtration rate less than 80 mL/min.[A179134] When used in combination, enalapril was shown to attenuate the extent of drug-induced hypokalemia caused by hydrochlorothiazide [A179137] and the antihypertensive effects of both drugs were potentiated.[A18459]
Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA02 - Enalapril

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys.[T28] Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I.[T28] Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone.[label] Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys.[T28] ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide.[T28,label] Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2.[T28] It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes.[L6619] Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE.[label] Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE.[A179131] ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion.[L6586] However, plasma aldosterone levels usually return to normal during long-term administration of enalapril.[A179140] Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure.[A179140] While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood.[label] As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated.[label]
Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

1.06X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

75847-73-3
76095-16-4

Associated Chemicals

Enalapril maleate; 76095-16-4
Enalaprilat; 76420-72-9
Enalaprilat dihydrate; 84680-54-6

Wikipedia

Enalapril

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.
For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

The average terminal half life of enalaprilat is 35-38 hours. The effective half life following multiple doses is 11-14 hours. The prolonged terminal half-life is due to the binding of enalaprilat to ACE.
Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.
Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: A.A. Patchett et al., European Patent Office patent 12401; E. E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.)

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical purity; procedure: liquid chromatography with detection at 215 nm and comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

Commercially available enalaprilat injection should be stored at a temperature less than 30 °C. /Enalaprilat/
The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.
Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

When enalapril is administered with diuretics or other hypotensive drugs, the hypotensive effect of enalapril is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. ... Enalapril and diuretics appear to have additive hypotensive effects; however, severe hypotension and reversible renal insufficiency may occasionally occur, especially in volume and/or sodium depleted patients. Hypotensive drugs that cause release of renin (e.g., diuretics) will increase the hypotensive effect of enalapril.
Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.
Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/
Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.
Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Stable under recommended storage conditions. /Enalapril maleate/
Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/

Dates

Modify: 2023-08-15
1: Moffett BS, DiSanto AR, Espinosa O, Hou J, Colabuono P. Bioequivalence of enalapril oral solution for treatment of pediatric hypertension and enalapril tablets. Clin Pharmacol Drug Dev. 2014 Nov;3(6):493-8. doi: 10.1002/cpdd.129. Epub 2014 Jun 27. PubMed PMID: 27129124.
2: Gómez-Díez M, Muñoz A, Caballero JM, Riber C, Castejón F, Serrano-Rodríguez JM. Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses. Res Vet Sci. 2014 Aug;97(1):105-10. doi: 10.1016/j.rvsc.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24972864.
3: Kechagia IA, Kalantzi L, Dokoumetzidis A. Extrapolation of enalapril efficacy from adults to children using pharmacokinetic/pharmacodynamic modelling. J Pharm Pharmacol. 2015 Nov;67(11):1537-45. doi: 10.1111/jphp.12471. Epub 2015 Aug 10. PubMed PMID: 26256099.
4: Tarkiainen EK, Tornio A, Holmberg MT, Launiainen T, Neuvonen PJ, Backman JT, Niemi M. Effect of carboxylesterase 1 c.428G > A single nucleotide variation on the pharmacokinetics of quinapril and enalapril. Br J Clin Pharmacol. 2015 Nov;80(5):1131-8. doi: 10.1111/bcp.12667. Epub 2015 Jun 11. PubMed PMID: 25919042; PubMed Central PMCID: PMC4631185.
5: Maldonado J, Pereira T, Tavares A. Efficacy and safety of a lercanidipine/enalapril fixed-dose combination in hypertensive patients in Portugal. Drugs R D. 2014 Jun;14(2):147-54. doi: 10.1007/s40268-014-0046-8. PubMed PMID: 24831818; PubMed Central PMCID: PMC4070459.
6: CONSENSUS Trial Study Group. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS). N Engl J Med. 1987 Jun 4;316(23):1429-35. PubMed PMID: 2883575.
7: Chompoosan C, Buranakarl C, Chaiyabutr N, Chansaisakorn W. Decreased sympathetic tone after short-term treatment with enalapril in dogs with mild chronic mitral valve disease. Res Vet Sci. 2014 Apr;96(2):347-54. doi: 10.1016/j.rvsc.2014.01.006. Epub 2014 Feb 3. PubMed PMID: 24559801.
8: Pees M, Pees K, Abraham G, Lierz M, Ungemach FR, Krautwald-Junghanns ME. [Examinations on the pharmacokinetics and compatibility of enalapril in racing pigeons]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2013;41(5):319-25. German. PubMed PMID: 24127029.
9: Burckhardt BB, Tins J, Laeer S. Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Biomed Chromatogr. 2014 Dec;28(12):1679-91. doi: 10.1002/bmc.3201. Epub 2014 May 2. PubMed PMID: 24788577.
10: Danafar H, Manjili HK, Najafi M. Study of Copolymer Composition on Drug Loading Efficiency of Enalapril in Polymersomes and Cytotoxicity of Drug Loaded Nanoparticles. Drug Res (Stuttg). 2016 Sep;66(9):495-504. Epub 2016 Jul 19. PubMed PMID: 27434113.
11: SOLVD Investigators, Yusuf S, Pitt B, Davis CE, Hood WB Jr, Cohn JN. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions. N Engl J Med. 1992 Sep 3;327(10):685-91. Erratum in: N Engl J Med 1992 Dec 10;327(24):1768. PubMed PMID: 1463530.
12: Ramusovic S, Thielking G, Läer S. Determination of enalapril and enalaprilat in small human serum quantities for pediatric trials by HPLC-tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):697-702. doi: 10.1002/bmc.1716. Epub 2011 Sep 23. PubMed PMID: 21953651.
13: Antza C, Stabouli S, Kotsis V. Combination therapy with lercanidipine and enalapril in the management of the hypertensive patient: an update of the evidence. Vasc Health Risk Manag. 2016 Nov 15;12:443-451. eCollection 2016. Review. PubMed PMID: 27895487; PubMed Central PMCID: PMC5118038.
14: Cheregi M, Albu F, Udrescu Ş, Răducanu N, Medvedovici A. Greener bioanalytical approach for LC/MS-MS assay of enalapril and enalaprilat in human plasma with total replacement of acetonitrile throughout all analytical stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 May 15;927:124-32. doi: 10.1016/j.jchromb.2012.11.023. Epub 2012 Nov 30. PubMed PMID: 23266124.
15: Fontana V, Silva PS, Izidoro-Toledo TC, Biagi C, Oliveira EB, Gerlach RF, Tanus-Santos JE. Comprehensive evaluation of the effects of enalapril on matrix metalloproteinases levels in hypertension. Cardiovasc Drugs Ther. 2012 Dec;26(6):511-9. doi: 10.1007/s10557-012-6420-2. PubMed PMID: 23085896.
16: Egan CG, Pontremoli R. Role of the fixed-dose combination lercanidipine-enalapril in renal protection. J Nephrol. 2011 Jul-Aug;24(4):428-37. doi: 10.5301/JN.2011.6271. Review. PubMed PMID: 21279953.
17: Arafat T, Awad R, Hamad M, Azzam R, Al-Nasan A, Jehanli A, Matalka K. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. J Clin Pharm Ther. 2005 Aug;30(4):319-28. PubMed PMID: 15985045.
18: Frost L, Böttcher M, Bøtker HE, Kristensen SD, Nørgaard A. Enalapril and exercise-induced hyperkalemia. A study of patients randomized to double-blind treatment with enalapril or placebo after acute myocardial infarction. Int J Cardiol. 1992 Dec;37(3):401-5. PubMed PMID: 1468826.
19: Ghosh C, Jain I, Shinde CP, Chakraborty BS. Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: application to a bioequivalence study. Drug Test Anal. 2012 Feb;4(2):94-103. doi: 10.1002/dta.241. Epub 2011 Feb 21. PubMed PMID: 21341376.
20: Morgan TO, Anderson A. Hemodynamic comparisons of enalapril and felodipine and their combination. Kidney Int Suppl. 1992 May;36:S78-81. PubMed PMID: 1614072.

Explore Compound Types